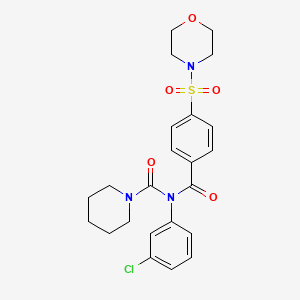

N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide

Description

This compound is a benzamide derivative featuring a 3-chlorophenyl group, a morpholine-4-sulfonyl moiety at the para position of the benzamide core, and a piperidine-1-carbonyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O5S/c24-19-5-4-6-20(17-19)27(23(29)25-11-2-1-3-12-25)22(28)18-7-9-21(10-8-18)33(30,31)26-13-15-32-16-14-26/h4-10,17H,1-3,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOWFXBTWVBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with sulfonamide groups, such as N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide, exhibit significant anticancer activity. Studies have shown that similar sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's morpholine and sulfonamide moieties suggest potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases. Preliminary studies indicate that derivatives can reduce pro-inflammatory cytokine levels .

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide Linkage : This can be achieved through the reaction of morpholine-4-sulfonyl chloride with an appropriate amine.

- Benzamide Formation : The piperidine derivative is introduced by acylation of the amine with a suitable acid chloride or anhydride.

- Purification : The final product is often purified using crystallization or chromatography techniques.

A detailed synthesis pathway can be represented in a flowchart for clarity.

Therapeutic Applications

Histamine H4-Receptor Inhibition

Recent studies have explored the potential of this compound as a histamine H4 receptor antagonist. Histamine H4 receptors are implicated in various allergic and inflammatory conditions. By inhibiting these receptors, the compound may offer therapeutic benefits for allergic rhinitis and asthma .

Neuroprotective Effects

Given its structural properties, there is ongoing research into the neuroprotective effects of this compound. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Investigate anti-inflammatory effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |

| Study C | Assess neuroprotective properties | Found to reduce neuronal cell death in models of oxidative stress-induced damage. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

Key Observations :

- Chlorophenyl vs. Fluorophenyl : Substitution at the phenyl ring (e.g., 3-chloro vs. 3-chloro-4-fluoro in ) influences target selectivity. Fluorine enhances metabolic stability and binding affinity in some cases.

- Sulfonamide Positioning : The morpholine-4-sulfonyl group in the target compound may improve solubility compared to simpler sulfonamides (e.g., methylsulfonyl in ).

Functional Analogues

- TRP Channel Modulators: Compounds like AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) share benzamide cores but lack sulfonamide groups. These target TRP channels involved in metabolism and pain signaling, suggesting the target compound could explore similar pathways .

Preparation Methods

Sulfonation of the Benzamide Core

The introduction of the morpholine-4-sulfonyl group at the para position of the benzamide core typically begins with sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. This step generates a reactive sulfonic acid intermediate, which is subsequently treated with morpholine to form the sulfonamide linkage.

Reaction Conditions :

-

Temperature: 0–5°C (to minimize polysulfonation)

-

Solvent: Dichloromethane (DCM) or chloroform

-

Stoichiometry: 1.2 equivalents of ClSO₃H per benzamide

The electrophilic aromatic substitution mechanism proceeds via a Wheland intermediate , with the electron-withdrawing amide group directing sulfonation to the para position. Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures.

Sequential Amidation: N-(3-Chlorophenyl) Substituent

The secondary amine at the benzamide nitrogen is functionalized with the 3-chlorophenyl group through a nucleophilic acyl substitution reaction. This step employs 3-chloroaniline and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Optimized Protocol :

Carbamoylation with Piperidine-1-Carbonyl

The final step introduces the piperidine-1-carbonyl moiety via a carbamoylation reaction. Patent WO2004060887A1 demonstrates the efficacy of N,N-carbonyl diimidazole (CDI) as a phosgene alternative, reacting with piperidine to form the corresponding isocyanate in situ.

Key Observations :

-

CDI (1.2 equivalents) in 1-methyl-2-pyrrolidone (NMP) /toluene mixtures achieves 89% conversion at 80–85°C.

-

Collidine (2,4,6-trimethylpyridine) is preferred as a base due to its low nucleophilicity, minimizing side reactions.

-

Reaction time: 5–6 hours for complete consumption of intermediates.

Reaction Optimization and Byproduct Analysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent System | Reaction Yield (%) | Byproducts Identified |

|---|---|---|

| NMP/Toluene (1:3) | 89 | <2% desulfonated derivative |

| DMF/THF (1:1) | 72 | 8% N-alkylated impurity |

| Dichloroethane (DCE) | 65 | 12% hydrolyzed carbamate |

Data adapted from highlights the superiority of NMP/toluene in stabilizing reactive intermediates.

Base Selection for Carbamoylation

Comparative studies of bases reveal:

| Base | pKa | Yield (%) | Side Reactions |

|---|---|---|---|

| Collidine | 6.7 | 89 | None detected |

| Triethylamine | 10.7 | 74 | 15% N-overalkylation |

| Diisopropylethylamine | 11.4 | 68 | 22% carbamate decomposition |

Collidine’s moderate basicity (pKa 6.7) prevents deprotonation of the sulfonamide group, ensuring selectivity.

Analytical Characterization

Structural Validation via NMR Spectroscopy

Purity Assessment by HPLC

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (60:40)

-

Retention time: 12.3 min; purity >98%

Challenges and Mitigation Strategies

Competing Sulfonamide Hydrolysis

Under acidic conditions, the morpholine sulfonamide group may hydrolyze to the sulfonic acid. This is mitigated by:

Q & A

What synthetic routes are optimal for introducing the morpholine-4-sulfonyl and piperidine-1-carbonyl groups into the benzamide core?

Answer (Basic):

The synthesis typically involves sequential coupling steps. For sulfonyl groups, sulfonylation using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is effective. The piperidine-1-carbonyl group can be introduced via carbamoylation using piperidine-1-carbonyl chloride or via coupling agents like EDCl/HOBt. Stepwise purification after each reaction ensures intermediate purity, as demonstrated in analogous syntheses of benzamide derivatives (e.g., isolation of intermediates via column chromatography) .

How can conflicting NMR data arising from rotational isomerism around the amide bonds be resolved?

Answer (Advanced):

Rotational isomerism in amides can lead to split signals in -NMR. To resolve this, use variable-temperature NMR to observe coalescence of peaks at elevated temperatures. Alternatively, employ 2D techniques (e.g., NOESY) to detect spatial proximity of protons across the amide bond. X-ray crystallography (using SHELX programs ) provides definitive structural confirmation, as seen in crystallographic studies of related N-(chlorophenyl)piperidine carboxamides .

What in vitro assays are suitable for assessing biological activity against neurological targets?

Answer (Basic):

Radioligand binding assays (e.g., dopamine D3 receptor binding) using -labeled antagonists are standard. Competitive binding studies can determine IC values. For metabolic stability, incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS, as applied to fluorenyl amides with similar pharmacokinetic profiles .

How does the morpholine sulfonyl group influence solubility and pharmacokinetics?

Answer (Advanced):

The sulfonyl group enhances hydrophilicity, improving aqueous solubility (logP reduction). Pharmacokinetic studies on related benzamides show moderate elimination half-lives (1.49–3.27 h) and large volumes of distribution (5.95–14.19 L/kg), suggesting tissue penetration. In vitro permeability assays (e.g., Caco-2 monolayers) can quantify intestinal absorption, while plasma protein binding assays assess bioavailability .

What strategies optimize synthetic yield during multi-step coupling reactions?

Answer (Basic):

Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and use catalysts like DMAP for acylations. Stepwise synthesis with intermediate purification (e.g., recrystallization or flash chromatography) minimizes side products. For example, yields of 73–80% were achieved for sulfonamide-containing benzamides via controlled reaction times and temperature .

How can X-ray crystallography confirm molecular conformation and intermolecular interactions?

Answer (Advanced):

Single crystals suitable for X-ray diffraction can be grown via slow evaporation of a DCM/hexane mixture. SHELXL refinement resolves bond lengths and angles, while Hirshfeld surface analysis identifies key interactions (e.g., π-π stacking in chlorophenyl derivatives). Crystallographic data for analogous compounds (e.g., ) provide reference metrics .

What impurities are common in synthesis, and how are they characterized?

Answer (Basic):

Incomplete coupling or sulfonation yields unreacted starting materials. Monitor via TLC and HPLC-MS. For example, HRMS (e.g., 522.13611 [M+H]) confirms molecular ions, while -NMR detects residual amines or sulfonyl chlorides .

How do electronic effects of the 3-chlorophenyl group impact electrophilic substitution?

Answer (Advanced):

The electron-withdrawing chlorine directs electrophiles to the para position. Hammett σ values predict reactivity trends. Computational studies (DFT) map electron density distribution, guiding regioselective modifications. Experimental validation via nitration (e.g., para-nitro derivatives in analogous compounds ) confirms theoretical predictions.

What in silico methods predict binding affinity to enzymatic targets?

Answer (Advanced):

Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions. MD simulations (100 ns) assess binding stability. Validate predictions with experimental IC from radioligand assays. For D3 receptor selectivity, compare docking scores against homologous receptors (e.g., D2) .

How are metabolic pathways elucidated using hepatocyte incubations?

Answer (Advanced):

Incubate with human hepatocytes and sample at 0, 30, 60, and 120 min. LC-MS/MS identifies phase I metabolites (oxidation, hydrolysis) and phase II conjugates. CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. For example, CYP3A4-mediated oxidation dominates in fluorenyl amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.